1,4-Dichloro-2-butyne

Descripción general

Descripción

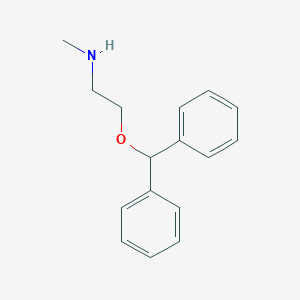

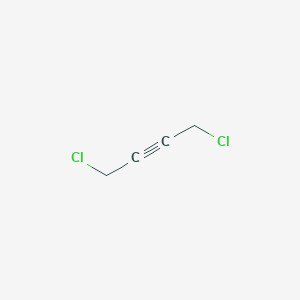

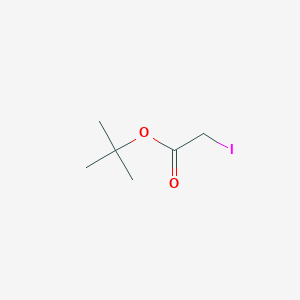

1,4-Dichloro-2-butyne is a clear colorless to yellowish liquid . It has a molecular weight of 122.981 and its molecular formula is C4H4Cl2 . It is also known by other names such as 2-Butyne, 1,4-dichloro-, and 1,4-Dichlorobutyne .

Synthesis Analysis

1,4-Dichloro-2-butyne is used in the synthesis of 1,4-disubstituted 1,2,3-triazoles . It can also be used in the approach of the 20S-camptothecin family of antitumor agents . In one reaction, adenine or cytosine reacts with excess 1,4-dichloro-2-butyne catalyzed by K2CO3 in (CH3)2SO to give the 4-chloro-2-butynyl derivatives .Molecular Structure Analysis

The molecular structure of 1,4-Dichloro-2-butyne can be represented as ClCH2C≡CCH2Cl . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

1,4-Dichloro-2-butyne is prone to substitution reactions, especially with its reactive α-position unsaturated bond. It readily undergoes SN2 substitution reactions and can be substituted by hydroxyl, amino, and other halogen groups, resulting in corresponding organic compounds .Physical And Chemical Properties Analysis

1,4-Dichloro-2-butyne is a liquid with a refractive index of 1.505 at 20°C . It has a boiling point of 165-168 °C and a density of 1.258 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

1,4-Dichloro-2-butyne is utilized in the synthesis of 1,4-disubstituted 1,2,3-triazoles . These triazoles are significant in medicinal chemistry due to their presence in various biologically active compounds. The ability to introduce diverse substituents makes this application particularly valuable for drug discovery and development.

Antitumor Agents

This compound plays a role in the synthesis approach for the 20S-camptothecin family of antitumor agents . Camptothecins have therapeutic importance in cancer treatment as they are potent inhibitors of the enzyme topoisomerase I, which is crucial for DNA replication.

Development of Battery Materials

1,4-Dichloro-2-butyne is suitable for the development of battery materials . Its chemical properties can be leveraged to create new materials that enhance the performance and longevity of batteries, which is essential for the advancement of energy storage technologies.

Organic Synthesis Intermediate

As an intermediate in organic synthesis, 1,4-Dichloro-2-butyne is used to introduce alkynyl groups into molecules . This is particularly useful in the construction of complex organic compounds with precise structural requirements.

Nucleoside Modification

The compound is involved in the reaction with nucleobases such as adenine and cytosine to form chloro-alkynyl derivatives . These modified nucleosides have applications in the study of DNA and RNA structures and functions, as well as in the development of nucleic acid-based therapeutics.

Liquid Crystals

Due to its refractive index and liquid form at room temperature, 1,4-Dichloro-2-butyne can be used in the field of liquid crystals . These materials are crucial for display technologies, such as those used in monitors, televisions, and smartphones.

Safety And Hazards

Propiedades

IUPAC Name |

1,4-dichlorobut-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2/c5-3-1-2-4-6/h3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHDLEVSZBOHOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#CCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061165 | |

| Record name | 1,4-Dichloro-2-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 1,4-Dichloro-2-butyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9750 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.86 [mmHg] | |

| Record name | 1,4-Dichloro-2-butyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9750 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

1,4-Dichloro-2-butyne | |

CAS RN |

821-10-3 | |

| Record name | 1,4-Dichloro-2-butyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=821-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyne, 1,4-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-DICHLORO-2-BUTYNE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butyne, 1,4-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dichloro-2-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dichlorobut-2-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1,4-Dichloro-2-butyne?

A1: 1,4-Dichloro-2-butyne has the molecular formula C4H4Cl2 and a molecular weight of 122.98 g/mol.

Q2: Which spectroscopic techniques have been used to characterize 1,4-Dichloro-2-butyne?

A2: Various spectroscopic techniques have been employed to study 1,4-Dichloro-2-butyne, including Infrared (IR) spectroscopy [], proton Nuclear Magnetic Resonance (1HNMR) spectroscopy [, ], Carbon-13 Nuclear Magnetic Resonance (13CNMR) spectroscopy [], mass spectrometry (MS) [, ], and Ultraviolet (UV) spectroscopy []. Additionally, Raman spectroscopy has been used to analyze its vibrational characteristics [, , ]. Electron diffraction studies have also been conducted to determine its molecular structure [].

Q3: How does the UV spectrum of 1,4-Dichloro-2-butyne change with solvent polarity?

A3: Research indicates that the λmax of 1,4-Dichloro-2-butyne exhibits a "W" shaped alteration with increasing solvent polarity [].

Q4: What is the significance of 1,4-Dichloro-2-butyne in organic synthesis?

A4: 1,4-Dichloro-2-butyne serves as a versatile building block in organic synthesis, primarily due to the reactivity of the chlorine atoms and the presence of the carbon-carbon triple bond.

Q5: How can 1,4-Dichloro-2-butyne be used to synthesize 1,3-Pentadiyne?

A5: 1,3-Pentadiyne can be synthesized with yields up to 78% by reacting 1,4-Dichloro-2-butyne with three equivalents of sodamide in liquid ammonia, followed by reaction with methyl iodide [].

Q6: Can you describe a method for synthesizing butadiyne from 1,4-Dichloro-2-butyne?

A6: Butadiyne can be obtained with yields up to ~90% by gradually adding 1,4-Dichloro-2-butyne to a mixture of concentrated potassium hydroxide and dimethyl sulfoxide at ~70 °C [].

Q7: How does 1,4-Dichloro-2-butyne react with potassium hydroxide in different solvent systems?

A7: The reaction of 1,4-Dichloro-2-butyne with potassium hydroxide yields different products depending on the solvent system. In aqueous-methanolic potassium hydroxide, 1-methoxy-4-chloro-2-butyne is formed as the main product, while in methanolic potassium hydroxide, 1,4-dimethoxy-2-butyne is predominantly formed [].

Q8: Describe the synthesis of 5-(1′-Chlorovinyl)-1,2,3,4,5-pentachloromethylcyclopentadiene from 1,4-Dichloro-2-butyne.

A8: 5-(1′-Chlorovinyl)-1,2,3,4,5-pentachloromethylcyclopentadiene can be synthesized regioselectively through a palladium chloride-catalyzed [2+2+1] trimerization of 1,4-Dichloro-2-butyne, resulting in an excellent yield []. This reaction highlights the potential of 1,4-Dichloro-2-butyne as a substrate for cycloaddition reactions.

Q9: How can 1,4-Dichloro-2-butyne be utilized in the synthesis of substituted 2-vinylfurans?

A9: 1,4-Dichloro-2-butyne reacts with β-ketosulfones in the presence of potassium carbonate at 56°C for 8 hours to afford substituted 2-vinylfurans in good yields. This [3 + 2] cycloisomerization reaction provides an efficient route to access these valuable heterocyclic compounds [].

Q10: What types of compounds can be synthesized from 1,4-Dichloro-2-butyne and N-heteroarenes?

A10: 1,4-Dichloro-2-butyne can be reacted with various N-heteroarenes, such as imidazole, pyrrole, pyrazole, and indole derivatives, in the presence of bases to yield 1,4-bis(heteroaryl)-1,3-dienes and 1-heteroarylbut-1-en-3-yne derivatives in good to high yields [, ].

Q11: How does DTBB catalyze the lithiation of 1,4-Dichloro-2-butyne?

A11: DTBB (di-tert-butylbiphenyl) acts as a catalyst in the lithiation of 1,4-Dichloro-2-butyne under Barbier conditions. This method allows for the synthesis of functionalized alkynes, highlighting the potential of 1,4-Dichloro-2-butyne as a precursor for more complex alkyne derivatives [, ].

Q12: What are the products of the mercuric ion-catalyzed hydration of 1,4-bis(arylthio)-2-butynes?

A12: The mercuric ion-catalyzed hydration of 1,4-bis(arylthio)-2-butynes yields various products depending on the reaction conditions. These products include 1,4-bis(arylthiomethyl)vinyl acetate, 1,4-bis(arylthio)-2-butanone, 1-(arylthio)-3-buten-2-one, and 1-(arylthio)-4-acetoxy-2-butanone. The specific product distribution is influenced by factors such as solvent and reaction time [, ].

Q13: How does the reaction of 1,4-Dichloro-2-butyne with allyl bromide in the presence of a palladium catalyst differ from typical codimerization reactions?

A13: Instead of yielding a simple codimerization product, the reaction of 1,4-Dichloro-2-butyne with allyl bromide using the catalyst PdCl2(PhCN)2 results in a series of unexpected products. Analysis by gas chromatography-mass spectrometry (GC-MS) revealed the formation of eight compounds, including various geometrical isomers and products of halogen exchange reactions [].

Q14: How can 1,4-Dichloro-2-butyne be used in the synthesis of biscalix[4]arenes?

A14: 1,4-Dichloro-2-butyne can be reacted with p-tert-butylcalix[4]arene in the presence of potassium carbonate in acetonitrile to directly produce single and double 2-butyne-bridged biscalix[4]arenes. This direct synthetic approach offers a convenient route to these complex molecules, which have potential applications in host-guest chemistry [].

Q15: What is the role of 1,4-Dichloro-2-butyne in the synthesis of (all Z)-4,7,10,13-nonadecatetraen-1-ol 4-methylbenzenesulfonate?

A15: (all Z)-4,7,10,13-nonadecatetraen-1-ol 4-methylbenzenesulfonate, a crucial precursor to carbon-14 labeled arachidonic acid, can be synthesized in a multi-step process starting from 1-heptyne, 1,4-Dichloro-2-butyne, and propargyl alcohol. This synthesis demonstrates the utility of 1,4-Dichloro-2-butyne in building complex molecules with specific stereochemistry [].

Q16: How is 1,4-Dichloro-2-butyne used in the synthesis of bis(amino acid) derivatives that adopt a C2-symmetric turn conformation?

A16: 1,4-Dichloro-2-butyne serves as the starting material for the preparation of 1,4-diamino-2-butyne, which is further reacted with protected amino acids to synthesize bis(amino acid) derivatives. NMR studies confirmed that these derivatives adopt a C2-symmetric turn conformation stabilized by intramolecular hydrogen bonds [].

Q17: Can you describe the synthesis and properties of 2,3-Bis(trimethylstannyl)-1,3-butadiene from 1,4-Dichloro-2-butyne?

A17: 2,3-Bis(trimethylstannyl)-1,3-butadiene can be synthesized by treating 1,4-Dichloro-2-butyne with two equivalents of Trimethylstannyllithium in THF. This reaction initially forms 1,4-bis(trimethylstannyl)-2-butyne, which can be isomerized to the desired butadiene derivative using a catalytic amount of Methyllithium or trimethylstannyllithium in the presence of HMPA [].

Q18: How can 1,4-Dichloro-2-butyne be used in the synthesis of 1-N,N-Dialkylamino-1,3-Pentadiynes?

A18: 1-N,N-Dialkylamino-1,3-Pentadiynes can be synthesized with an overall yield greater than 50% starting from 1,4-Dichloro-2-butyne. The final step involves a base-catalyzed isomerization of HC≡CC≡CCH2NR2, where R can be a methyl or ethyl group [].

Q19: Describe the formation of 4-Ethinyl-1H-1,2,3-triazole from 1,4-Dichloro-2-butyne.

A19: Reacting 1,4-Dichloro-2-butyne with sodium azide yields 1-azido-4-chloro-2-butyne. Subsequent treatment with sodium hydroxide in methanol leads to the formation of 4-ethinyl-1H-1,2,3-triazole as the major product. This reaction likely proceeds through the intermediacy of azidobutatriene, which undergoes cyclization to form the triazole ring [].

Q20: How can 1,4-Dichloro-2-butyne be utilized in the synthesis of polycationic cyclic alkynes?

A20: Polycationic cyclic alkynes with intermediate ring sizes can be readily synthesized by reacting 1,4-Dichloro-2-butyne with α,ω-di(tertiary)amines in an appropriate solvent system. This method provides a straightforward route to these unique compounds, expanding the synthetic utility of 1,4-Dichloro-2-butyne in heterocyclic chemistry [].

Q21: How do solvent and salt effects influence the selectivity of the codimerization of 1,4-substituted-2-butyne derivatives with allyl chloride?

A21: The codimerization of 1,4-Dichloro-2-butyne, 2-butyne-1,4-diol, and 2-butyne-1,4-diacetate with allyl chloride in the presence of PdCl2(PhCN)2 yields 1,4-hexadiene derivatives. The selectivity of the double bond formation, leading to either Z- or E-isomers, can be controlled by adjusting the solvent and halide salt used in the reaction [].

Q22: How is 1,4-Dichloro-2-butyne employed in the synthesis of bis-sulfonyl dibenzofurans?

A22: Bis-sulfonyl dibenzofurans can be synthesized through a potassium carbonate-mediated benzannulation of α-sulfonyl o-hydroxyacetophenones with 1,4-Dichloro-2-butyne. This one-pot procedure, conducted under an air atmosphere, involves a series of transformations, including double α-propargylation, sulfonyl migration, and intramolecular ring-closure, highlighting the versatility of 1,4-Dichloro-2-butyne in constructing complex heterocyclic systems [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (Z)-octadec-9-enoate](/img/structure/B41213.png)

![2-[(4-Methoxyphenoxy)methyl]prop-2-enoic acid](/img/structure/B41223.png)